BenchChemオンラインストアへようこそ!

Squalestatin 2

enzyme inhibition squalene synthase Ki determination

Squalestatin 2 (also designated zaragozic acid B) is a fungal polyketide metabolite belonging to the squalestatin/zaragozic acid family of picomolar squalene synthase (SQS) inhibitors. It acts as a competitive inhibitor of SQS, the enzyme that catalyzes the first committed step of sterol biosynthesis, thereby blocking cholesterol and phytosterol production.

Molecular Formula C33H44O13
Molecular Weight 648.7 g/mol
CAS No. 142505-91-7
Cat. No. B1681096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSqualestatin 2
CAS142505-91-7
SynonymsSqualestatin 2; 
Molecular FormulaC33H44O13
Molecular Weight648.7 g/mol
Structural Identifiers
SMILESCCC(C)CC(C)C=CC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(=C)C(C(C)CC3=CC=CC=C3)O)O
InChIInChI=1S/C33H44O13/c1-6-18(2)16-19(3)12-13-23(34)44-26-25(36)31(15-14-20(4)24(35)21(5)17-22-10-8-7-9-11-22)45-27(28(37)38)32(43,29(39)40)33(26,46-31)30(41)42/h7-13,18-19,21,24-27,35-36,43H,4,6,14-17H2,1-3,5H3,(H,37,38)(H,39,40)(H,41,42)/b13-12+/t18-,19+,21+,24+,25+,26+,27+,31-,32+,33-/m0/s1
InChIKeyYQJGFEMAMZRZOE-FGICSGBJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Squalestatin 2 (CAS 142505-91-7) – Core Identity and Pharmacological Class for Sourcing Decisions


Squalestatin 2 (also designated zaragozic acid B) is a fungal polyketide metabolite belonging to the squalestatin/zaragozic acid family of picomolar squalene synthase (SQS) inhibitors [1]. It acts as a competitive inhibitor of SQS, the enzyme that catalyzes the first committed step of sterol biosynthesis, thereby blocking cholesterol and phytosterol production [2]. The compound is structurally distinguished by its 2,8-dioxabicyclo[3.2.1]octane core bearing three carboxylic acid groups and a C-6 acyl side chain; critically, it lacks the C-4′ acetoxy substituent present in squalestatin 1 (zaragozic acid A), a structural difference that directly determines its pharmacological profile [3].

Why Squalestatin 2 Cannot Be Replaced by Squalestatin 1, Squalestatin 3, or Other Zaragozic Acids


Despite sharing a common core scaffold, the squalestatins exhibit non-equivalent intrinsic potency at the enzyme level because the C-6 acyl and C-1 alkyl side chains differ across the series, yielding distinct apparent inhibition constants (Ki) [1]. Furthermore, the absence of the C-4′ acetoxy group in squalestatin 2 alters hydrogen-bonding capacity, metabolic liability, and off-target engagement relative to squalestatin 1 [2]. Experimental head-to-head data confirm that squalestatin 2 (zaragozic acid B) achieves a Ki of 29 pM against rat liver SQS, making it 2.7-fold more potent than squalestatin 1 (78 pM) and 1.6-fold more potent than squalestatin 3 (45 pM) under identical assay conditions [1]. Consequently, simple within-class substitution without accounting for these quantitative differences will introduce uncontrolled variability in target engagement and downstream pharmacology.

Squalestatin 2 – Head-to-Head Quantitative Differentiation Evidence for Procurement and Assay Design


Squalestatin 2 (Zaragozic Acid B) Is 2.7‑Fold More Potent than Squalestatin 1 at the Squalene Synthase Active Site

In the foundational competitive-inhibition study employing rat liver microsomal squalene synthase, squalestatin 2 (zaragozic acid B) displayed an apparent Ki of 29 pM, whereas squalestatin 1 (zaragozic acid A) and squalestatin 3 (zaragozic acid C) exhibited Ki values of 78 pM and 45 pM, respectively [1]. This intra-assay head-to-head comparison unambiguously establishes squalestatin 2 as the most potent natural congener in the series at the target level.

enzyme inhibition squalene synthase Ki determination

Squalestatin 2 Demonstrates Sub‑5 nM Potency in Both Mammalian and Plant Squalene Synthase Microsomal Assays

In a comparative study that evaluated squalestatins 1‑3 alongside structurally related analogues, squalestatin 2 achieved the lowest reported IC50 values within the series: 5 nM against rat liver microsomal SQS and 4 nM against tobacco (Nicotiana tabacum) microsomal SQS [1]. The study reported an overall IC50 range of 4‑2000 nM across the panel, positioning squalestatin 2 at the extreme high-potency boundary of the dataset [1].

IC50 cross-species activity microsomal assay

Squalestatin 2 Retains Equivalent SQS Inhibitory Activity After C‑4′ Modification While Improving Metabolic Stability — A Design Principle Not Shared by Squalestatin 1

Squalestatin 2a (the C‑4′ acetoxy parent of the squalestatin 2 series) served as the benchmark in a focused SAR campaign exploring C‑4′ modifications. Replacing the acetoxy group with alkoxy, acyloxy, or acetamido moieties generated analogues (e.g., 5b, 5c, 5e, 5g) that retained SQS inhibitory activity equivalent to that of 2a while exhibiting superior metabolic stability [1]. In contrast, analogous modifications on the squalestatin 1 scaffold often result in substantial potency losses [1]. These data identify the C‑4′ position of squalestatin 2 as a chemically tractable handle for fine‑tuning pharmacokinetic properties without sacrificing on‑target potency — a differential advantage not available with squalestatin 1.

structure-activity relationship metabolic stability C4′ modification

Squalestatin 2 Exhibits a pKi of 10.5 in Hep‑G2 Cells, Outperforming Later‑Generation Synthetic SQS Inhibitors

A 2023 comprehensive review compiled pKi and pIC50 values for known SQS inhibitors. Squalestatin 2 (zaragozic acid B) registered a pKi of 10.5 in Hep‑G2 cells, exceeding squalestatin 3 (pKi = 10.4) and matching or surpassing several synthetic clinical candidates, including L735021 (pIC50 = 9.9) and RPR 101821 (pIC50 = 9.0) [1]. This data set confirms that squalestatin 2 remains competitive with, or superior to, many structurally optimised synthetic inhibitors in a disease‑relevant human hepatic cell line.

pKi Hep-G2 cellular potency

Optimal Sourcing Scenarios for Squalestatin 2 Based on Quantitative Differentiation Evidence


Picomolar‑Potency Reference Standard for In‑Vitro Squalene Synthase Enzymatic Assays

When establishing a biochemical squalene synthase inhibition assay, squalestatin 2 should be selected as the reference inhibitor because it delivers a Ki of 29 pM — the lowest among the three natural zaragozic acids [1]. This ensures maximal assay sensitivity and reduces the mass of inhibitor required per plate, directly lowering per‑well cost in high‑throughput screening formats.

Cross‑Kingdom Sterol Biosynthesis Probe for Plant and Mammalian Systems

Researchers requiring a single inhibitor that potently blocks SQS in both plant and mammalian models should prioritise squalestatin 2, which achieves IC50 values of 4 nM (tobacco) and 5 nM (rat liver) — the lowest values in a panel of squalestatin congeners and analogues tested under identical conditions [1]. This cross‑kingdom consistency eliminates the need to source separate inhibitors for comparative phytosterol and cholesterol biosynthesis experiments.

Parent Scaffold for C‑4′ Derivatisation in Chemical Biology Probe Development

Groups developing activity‑based probes or affinity reagents based on the squalestatin scaffold should procure squalestatin 2 (or its 2a analogue) specifically, because the C‑4′ position tolerates alkoxy, acyloxy, and acetamido substitutions without loss of SQS inhibitory activity, while simultaneously offering a validated route to improve metabolic stability [1]. This tractable chemistry is not available with squalestatin 1, making squalestatin 2 the superior starting material for medicinal chemistry campaigns.

High‑Potency Cellular Inhibitor for Hep‑G2 Cholesterol Metabolism and Ferroptosis Studies

For investigations using the Hep‑G2 hepatic cell line — a standard model for cholesterol homeostasis and ferroptosis — squalestatin 2 provides a pKi of 10.5, outperforming squalestatin 3 and synthetic clinical candidates such as L735021 and RPR 101821 [1]. This cellular potency rank‑ordering supports its selection as the positive control of choice when complete and durable SQS inhibition is required in live‑cell assays.

Quote Request

Request a Quote for Squalestatin 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.